molecular formula C17H19N5O3S B11475746 methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475746
M. Wt: 373.4 g/mol
InChI Key: BSSCEPBOSAKIRH-UHFFFAOYSA-N
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Description

METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a combination of triazole, pyrimidine, and phenyl groups

Preparation Methods

The synthesis of METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Attachment of the triazole to the pyrimidine ring: This step often involves nucleophilic substitution reactions.

    Introduction of the phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The triazole and pyrimidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to METHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other triazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. Some examples include:

    1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine derivatives: Widely studied for their role in DNA synthesis and as therapeutic agents.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-(2-methylphenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19N5O3S/c1-10-6-4-5-7-11(10)14-13(15(23)25-3)12(20-16(24)21-14)8-26-17-18-9-19-22(17)2/h4-7,9,14H,8H2,1-3H3,(H2,20,21,24)

InChI Key

BSSCEPBOSAKIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CSC3=NC=NN3C)C(=O)OC

Origin of Product

United States

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